molecular formula C17H18N2O4S B2894245 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-38-8

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2894245
CAS RN: 921773-38-8
M. Wt: 346.4
InChI Key: LMFYWXNSXQHAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-oxoindoline-based compounds, which includes 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, involves the design and creation of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .


Molecular Structure Analysis

The molecular structure of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can be analyzed using techniques such as IR, MS, 1H NMR and 13C NMR .

Scientific Research Applications

Synthesis and Structural Insights

  • The structural versatility of compounds similar to 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide facilitates various synthetic pathways, enabling the creation of complex molecular architectures. For instance, derivatives of benzenesulfonamide have been synthesized through oxidative cyclization processes, showcasing the potential for innovative compound development in organic chemistry (Rajeswaran & Srinivasan, 1994).

Antiproliferative Activity

  • Derivatives of benzenesulfonamides, including those with methoxy groups, have demonstrated significant antiproliferative activity against various cancer cell lines, underscoring their potential in the development of new anticancer agents (Motavallizadeh et al., 2014). This showcases the compound's applicability in cancer research, especially in the synthesis of compounds with targeted antiproliferative effects.

Photodynamic Therapy (PDT)

  • The modification of benzenesulfonamide derivatives to include specific functional groups can significantly enhance their photophysical properties, making them suitable candidates for photodynamic therapy, a treatment method for various cancers. The high singlet oxygen quantum yield of certain derivatives indicates their potential effectiveness in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Properties

  • Research has highlighted the synthesis of novel compounds based on benzenesulfonamide that exhibit strong antimicrobial and antifungal activities, further broadening the scope of applications for derivatives of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide in the pharmaceutical field. These findings demonstrate the potential for developing new antimicrobial agents from this chemical framework (Zareef et al., 2007).

Metalation and Heterocyclic Synthesis

  • The application of benzenesulfonamide in directed metalation groups (DMGs) opens up innovative pathways for the synthesis of heterocyclic compounds, showcasing the role of sulfonamide derivatives in facilitating complex chemical reactions. This underscores the compound's significance in synthetic organic chemistry, particularly in the creation of novel heterocyclic structures (Familoni, 2002).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and drug development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would result in downstream effects relevant to these activities.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.

properties

IUPAC Name

5-ethyl-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-11-4-7-15(23-2)16(8-11)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYWXNSXQHAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.